N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyphenyl group, a pyrimidinyl group, and a sulfanylacetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the hydroxyphenyl and pyrimidinyl intermediates. These intermediates are then coupled through a sulfanylacetamide linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may include purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The sulfanylacetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes or receptors, while the pyrimidinyl group may bind to nucleic acids or proteins. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-2-[(4-oxo-6-methyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-(3-hydroxyphenyl)-2-[(4-oxo-6-ethyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-(3-hydroxyphenyl)-2-[(4-oxo-6-butyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide stands out due to its specific propyl substitution on the pyrimidinyl group, which can influence its chemical reactivity and biological activity. This unique structure may offer distinct advantages in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-4-10-8-13(20)18-15(17-10)22-9-14(21)16-11-5-3-6-12(19)7-11/h3,5-8,19H,2,4,9H2,1H3,(H,16,21)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDCVXQWPPPDII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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